molecular formula C8H19N3O B1594360 1-Oxa-4,7,10-triazacyclododecane CAS No. 53835-21-5

1-Oxa-4,7,10-triazacyclododecane

Cat. No.: B1594360
CAS No.: 53835-21-5
M. Wt: 173.26 g/mol
InChI Key: NLINGGCQUVARNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-4,7,10-triazacyclododecane (CAS: 53835-21-5) is a 12-membered macrocyclic compound containing three nitrogen atoms and one oxygen atom in its ring structure (C₈H₁₉N₃O, MW: 173.26) . Its derivatives, such as this compound-4,7,10-triacetic acid (oxo-DO3A), are widely studied for their metal-chelating properties, particularly in medical imaging and catalysis. Oxo-DO3A (C₁₄H₂₆N₄O₆, MW: 346.38) features three acetic acid side chains, enabling stable coordination with transition metals like copper (Cu²⁺) and gadolinium (Gd³⁺) .

Properties

CAS No.

53835-21-5

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

IUPAC Name

1-oxa-4,7,10-triazacyclododecane

InChI

InChI=1S/C8H19N3O/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9-11H,1-8H2

InChI Key

NLINGGCQUVARNS-UHFFFAOYSA-N

SMILES

C1CNCCOCCNCCN1

Canonical SMILES

C1CNCCOCCNCCN1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Catalytic Activity in Peptide Hydrolysis

One of the notable applications of 1-oxa-4,7,10-triazacyclododecane is in the development of catalytic agents for peptide hydrolysis. The cobalt(III) complex of oxacyclen has been shown to exhibit superior proteolytic activity compared to its tetraazacyclododecane counterpart (cyclen). Studies indicate that this complex can selectively cleave pathogenic proteins associated with diseases such as Alzheimer's and Parkinson's disease, thus positioning it as a potential therapeutic agent in drug design .

Case Study: Co(III) Oxacyclen Complex

  • Objective : To evaluate the catalytic efficiency of Co(III)oxacyclen in peptide cleavage.
  • Findings : The Co(III)oxacyclen complex demonstrated significantly higher activity for cleaving proteins like albumin and myoglobin, attributed to its increased Lewis acidity and steric effects . The kinetic studies suggested minimal side effects on non-target proteins, enhancing its suitability as a drug candidate.

Radiopharmaceuticals

Radiolabeling Applications

The compound has been utilized for radiolabeling peptides and proteins with indium-111. A variant known as C-functionalized this compound-N,N',N''-triacetic acid (C-ODTA) was synthesized to improve radiochemical yields. This compound exhibited higher stability and efficiency in chelating indium-111 compared to traditional chelators like DOTA .

Case Study: Indium-111 Chelation

  • Objective : To synthesize and evaluate C-ODTA for indium-111 radiolabeling.
  • Results : The C-ODTA provided higher radiochemical yields at lower ligand concentrations and remained stable in biological systems. Biodistribution studies confirmed that the labeled compound was primarily excreted intact via urine, indicating its potential for high-specific activity applications in medical imaging .

Coordination Chemistry

Stability Constants and Complex Formation

The stability constants of metal complexes formed with this compound have been extensively studied. It has been found that this macrocyclic complexone displays strong binding affinities for alkaline-earth metals and transition metals. While not as potent as some tetraaza derivatives, it remains one of the strongest known complexing agents for certain metal ions .

Metal Ion Stability Constant (log K) Remarks
Co(II)HighSignificant stability observed
Ni(II)ModerateInversion of Irving-Williams order noted
Ca(II)HighStrong complexation properties

Imaging Applications

Noninvasive Tumor Imaging

The use of this compound derivatives in noninvasive imaging techniques such as PET scans has been explored. These compounds can serve as effective contrast agents due to their ability to form stable complexes with radioisotopes like copper-64 .

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Chelators

Structural and Functional Differences

The table below highlights key structural and functional distinctions between oxo-DO3A and analogous chelators:

Compound Ring Structure Donor Atoms Key Applications Metal Binding Kinetics
Oxo-DO3A 12-membered, 3N + 1O N₃O MRI/PET imaging, peptide cleavage Moderate stability, pH-sensitive
DOTA 12-membered, 4N N₄ MRI (Gd³⁺), radiolabeling High stability, slow kinetics
PCTA Bicyclic, 4N N₄ ⁶⁴Cu/⁶⁸Ga radiolabeling Fast kinetics, moderate stability
NOTA 9-membered, 3N N₃ ⁶⁸Ga/⁶⁴Cu labeling Rapid complexation
Key Observations:
  • Oxo-DO3A vs. DOTA: The substitution of one nitrogen with oxygen in oxo-DO3A reduces the donor atom count (N₃O vs. This structural feature allows oxo-DO3A to exhibit pH-sensitive redox activity, making it suitable for targeted imaging in tumor microenvironments .
  • Oxo-DO3A vs. PCTA : PCTA’s bicyclic structure enhances rigidity, favoring faster metal incorporation. However, oxo-DO3A demonstrated superior tumor uptake (38.5% ID/g) in PSMA-targeted ⁶⁴Cu-labeled conjugates compared to PCTA .

Performance in Medical Imaging

⁶⁴Cu-Labeling Efficiency
  • Oxo-DO3A-Trastuzumab : In murine models of HER2-positive tumors, ⁶⁴Cu-labeled oxo-DO3A-trastuzumab achieved high tumor retention (38.5% ID/g at 2 h post-injection), outperforming DOTA and PCTA conjugates .
  • Background Clearance : While CB-TE2A (a DOTA derivative) showed faster background clearance, oxo-DO3A provided the highest tumor-to-background ratio due to sustained uptake .
Gadolinium Complexation
  • Oxo-DO3A derivatives like Gd(oxo-DO3A) are redox-sensitive MRI contrast agents. Their signal intensity increases in reducing environments (e.g., tumors), unlike conventional DOTA-Gd complexes, which lack redox sensitivity .

Preparation Methods

Direct Cyclization from Linear Precursors

One of the most established approaches to synthesize 1-oxa-4,7,10-triazacyclododecane involves the intramolecular cyclization of a linear precursor containing nitrogen and oxygen functionalities.

  • Synthetic Route : A linear precursor, often Boc-protected, is prepared from suitable starting materials such as para-substituted phenylalanine derivatives. The cyclization is induced by condensation reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) under controlled addition rates to optimize yield.

  • Key Findings : Suzuki et al. (2012) reported that simultaneous addition of the Boc-protected linear compound and HATU at the same flow rate yielded the cyclic compound with over 73% yield. Subsequent reduction with borane (BH3) and alkylation with tert-butyl bromoacetate furnished functionalized derivatives. This method is straightforward and adaptable to synthesize various polyazamacrocycles and cyclic peptides.

Acid-Catalyzed Cyclization Using Concentrated Sulfuric Acid

An alternative preparation method employs acid-catalyzed cyclization of suitable intermediates under harsh conditions.

  • Procedure : Compound 7 (0.04 mol, 25.55 g) is treated with concentrated sulfuric acid (100 mL) at ambient temperature, then heated to 140 °C for 24 hours. After reaction completion, the mixture is cooled to 0 °C, and diethyl ether is added to wash the solution multiple times. The resultant solid is dissolved in water, decolorized with charcoal, filtered, and basified to pH ≥12 using sodium hydroxide. Subsequent extraction with chloroform and drying over magnesium sulfate yields the target compound as a white solid.

  • Yield and Characterization : This method achieves an 87% yield of this compound with melting point 78-79 °C. NMR data confirm the structure: ^1H NMR (CDCl3, 300 MHz) shows multiplets at δ 2.53-2.56, 2.66-2.75 (12H, NCH2), and triplet at δ 3.50-3.54 (4H, OCH2).

Two-Step Alkylation and Hydrolysis of Protected Precursors

A more recent and efficient synthetic strategy involves alkylation of protected macrocyclic amines followed by hydrolysis to yield the desired compound.

  • Step 1: Alkylation
    1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is reacted with ethyl bromoacetate in acetonitrile under nitrogen atmosphere with potassium carbonate as base at 55–60 °C. The reaction proceeds until the starting material is consumed, yielding the ethoxycarbonylmethyl derivative with 98% yield.

  • Step 2: Hydrolysis
    The ethyl ester is hydrolyzed under basic conditions (e.g., 0.4 M NaOH in dioxane/water at 50 °C). Optimal hydrolysis is achieved within 4 hours, producing the free acid form of this compound derivative with over 92% yield. The product is purified by simple extraction without chromatographic steps.

  • Advantages : This method is scalable, cost-effective, and provides high purity products suitable for further functionalization.

Functionalization and Radiolabeling Applications

The preparation of C-functionalized derivatives of this compound has been explored to enhance its utility as a chelating agent, especially in radiopharmaceuticals.

  • Synthetic Details : The C-functionalized compounds are synthesized by introducing substituents such as benzyl groups via alkylation of the macrocyclic nitrogen atoms after ring formation. The synthetic route involves linear precursor synthesis, cyclization, reduction, and alkylation steps as described above.

  • Research Findings : Suzuki et al. demonstrated that these derivatives exhibit high radiochemical yields and stability when labeling with radioactive isotopes like ^111In. The radiolabeled compounds show favorable biodistribution and excretion profiles, making them promising for medical imaging and therapy.

Summary Table of Preparation Methods

Method Starting Material/Precursor Key Reagents/Conditions Yield (%) Notes
Direct Cyclization Boc-protected linear precursor HATU, controlled addition, BH3 reduction, tert-butyl bromoacetate alkylation >73 Straightforward, adaptable to various macrocycles
Acid-Catalyzed Cyclization Compound 7 (unspecified intermediate) Concentrated H2SO4, 140 °C, 24 h 87 Harsh conditions, requires careful workup, high yield
Two-Step Alkylation & Hydrolysis 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Ethyl bromoacetate, K2CO3, NaOH hydrolysis, 50 °C 92-98 Scalable, cost-effective, simple purification
C-Functionalized Derivative Synthesis Linear precursor from para-substituted phenylalanine HATU, BH3, alkylation >73 Useful for radiolabeling applications, high radiochemical yields

Detailed Research Findings on Preparation

  • The intramolecular cyclization method benefits from simultaneous reagent addition to improve yield and reduce side reactions.
  • Acid-catalyzed cyclization requires prolonged heating but provides a direct route to the macrocycle with excellent yield and purity.
  • The two-step alkylation and hydrolysis route offers a mild and efficient synthetic route with high yields and facile purification, suitable for large-scale production.
  • Functionalization at the carbon atom of the macrocycle enhances its chelating properties, particularly for radiometal ions, with improved stability and labeling efficiency demonstrated in nuclear medicine studies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-Oxa-4,7,10-triazacyclododecane derivatives, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions with intermediates like 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. For example, coupling with brominated thioether precursors in acetonitrile under reflux yields derivatives with ~80–92% efficiency. Purity is ensured via silica gel chromatography (eluent: DCM/MeOH 25:1) and structural validation by 1H^1H/13C^{13}C NMR and HRMS-ESI .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy resolves proton and carbon environments, while HRMS-ESI provides precise molecular weight confirmation. For derivatives, 1H^1H NMR peaks at δ 2.5–3.5 ppm (methylene groups) and δ 7.2–7.4 ppm (aromatic protons in functionalized analogs) are critical markers. Elemental analysis further validates stoichiometry .

Q. What are the primary applications of this compound in biomedical research?

  • Methodological Answer : Its derivatives, such as this compound-4,7,10-triacetic acid, serve as chelators for redox-sensitive MRI contrast agents. The macrocycle binds gadolinium ions, enabling pH-dependent relaxivity (T1 shortening) in tumor microenvironments, with a regression factor c=0.981.0c = 0.98–1.0 in relaxivity studies .

Advanced Research Questions

Q. How can redox-sensitive contrast agents derived from this compound be tailored for tumor-specific imaging?

  • Methodological Answer : Functionalization with thioether or disulfide linkers introduces redox sensitivity. For instance, 10-[9-(tritylthio)nonyl]-derivatives undergo thiol-triggered structural changes, modulating gadolinium’s coordination and relaxivity. In vitro validation involves measuring relaxivity (r1r_1) under reducing (e.g., glutathione) vs. non-reducing conditions .

Q. What experimental strategies resolve contradictions in relaxivity data across different pH conditions?

  • Methodological Answer : Use pH-controlled phantom studies with standardized buffers (pH 5.0–7.4) and temperature calibration. Data normalization to reference agents (e.g., Gd-DOTA) and statistical regression (e.g., linear fits with R2>0.95R^2 > 0.95) minimize variability. Conflicting results may arise from incomplete chelation or competing ion interactions, necessitating ICP-MS validation of gadolinium content .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) for aerosol prevention and nitrile gloves for skin protection. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation for potential respiratory irritation (LD50_{50} oral rat: >11,500 mg/kg). Store in sealed containers under inert gas to prevent hygroscopic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.